![molecular formula C16H14F2N4O B2877672 N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide CAS No. 1797630-15-9](/img/structure/B2877672.png)
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide is a chemical compound that has been widely used in scientific research. It is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase, ROS1. This compound has shown promising results in preclinical studies and is being evaluated for clinical use in the treatment of ROS1-driven cancers.
Wirkmechanismus
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide inhibits the activity of ROS1 by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival. In preclinical studies, this compound has been shown to inhibit the growth of ROS1-driven cancer cells both in vitro and in vivo.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide has been shown to have potent antitumor activity in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low clearance. In addition, this compound has been shown to have minimal off-target effects, which is important for the development of targeted therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide in lab experiments include its selectivity for ROS1, its potency, and its favorable pharmacokinetic profile. However, one limitation of using this compound is that it may not be effective in all ROS1-driven cancers, as some tumors may have acquired resistance to ROS1 inhibitors.
Zukünftige Richtungen
There are several future directions for the use of N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide in scientific research. One direction is to further investigate its efficacy in the treatment of ROS1-driven cancers, particularly in combination with other therapies. Another direction is to explore its potential use in other types of cancers that may be driven by similar signaling pathways. Finally, there is a need to develop biomarkers that can predict response to ROS1 inhibitors, which could help to identify patients who are most likely to benefit from this therapy.
Synthesemethoden
The synthesis of N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide involves several steps. The first step involves the reaction of 2-aminobenzoic acid with 2,4-difluoroaniline to form 2-[(2,4-difluorophenyl)amino]benzoic acid. This is then reacted with cyanomethyl bromide to form N-(cyanomethyl)-2-[(2,4-difluorophenyl)amino]benzamide. The final step involves the reaction of N-(cyanomethyl)-2-[(2,4-difluorophenyl)amino]benzamide with chloroacetic acid to form N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide has been extensively studied for its potential use in the treatment of ROS1-driven cancers. ROS1 is a receptor tyrosine kinase that is involved in cell growth and differentiation. Aberrant activation of ROS1 has been implicated in the development of several types of cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-[2-(2,4-difluoroanilino)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O/c17-11-5-6-13(12(18)9-11)22-15-4-2-1-3-14(15)21-10-16(23)20-8-7-19/h1-6,9,21-22H,8,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVHTSLGWQYXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NCC#N)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.